

# Biotin-PEG3-amine molecular weight and formula

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Compound of Interest

Compound Name: Biotin-PEG3-amine

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# In-Depth Technical Guide: Biotin-PEG3-amine

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of reagents is paramount. This guide provides the core technical data for **Biotin-PEG3-amine**, a commonly used biotinylation reagent.

Biotin-PEG3-amine is a functionalized biotin molecule that incorporates a three-unit polyethylene glycol (PEG) spacer arm, terminating in a primary amine. This structure offers several advantages in bioconjugation and other molecular biology applications. The PEG linker enhances the water solubility of the molecule and the resulting conjugates.[1][2] Furthermore, the spacer arm reduces steric hindrance, which can be a critical factor when binding to avidin or streptavidin molecules.[2][3] The terminal primary amine group allows for covalent attachment to various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, through the formation of a stable amide bond.[1][2][3]

## **Core Molecular Data**

The fundamental molecular properties of **Biotin-PEG3-amine** are summarized in the table below. This information is essential for accurate experimental planning, including molar concentration calculations and mass spectrometry analysis.



Property	Value	Citations
Molecular Formula	C18H34N4O5S	[1][2][3][4][5]
Molecular Weight	418.6 g/mol	[2][3][4][5]
(Alternate Value)	418.55 g/mol	[1]
CAS Number	359860-27-8	[1][2][3][5]

This data, sourced from multiple chemical suppliers and databases, provides a reliable foundation for any research involving **Biotin-PEG3-amine**. The slight variation in molecular weight is typical and depends on the specific isotopic composition used in the calculation.

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